

A Comparative Guide to In Vivo Studies of Small Molecule CD38 Inhibitors

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For researchers and professionals in drug development, understanding the in vivo performance of small molecule CD38 inhibitors is crucial for advancing therapies that target cellular NAD⁺ metabolism. This guide provides an objective comparison of key small molecule CD38 inhibitors, supported by experimental data from preclinical studies.

Introduction to CD38 Inhibition

CD38 is a key enzyme that regulates the levels of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism and signaling. By inhibiting CD38, small molecules can increase intracellular NAD⁺ levels, which has shown therapeutic potential in various models of metabolic and age-related diseases. This guide focuses on the in vivo comparative data of prominent small molecule CD38 inhibitors.

Comparative Data of Flavonoid CD38 Inhibitors: Apigenin and Quercetin

A key study provides a direct in vivo comparison of two flavonoid CD38 inhibitors, apigenin and quercetin, in a mouse model of high-fat diet-induced obesity.^{[1][2][3]}

In Vivo Efficacy in High-Fat Diet-Induced Obese Mice

Parameter	Vehicle Control	Apigenin (50 mg/kg/day)	Quercetin (50 mg/kg/day)
Liver NAD+ Levels	Baseline	↑ (Significant Increase)	↑ (Significant Increase)
Global Protein Acetylation	Baseline	↓ (Significant Decrease)	Not Reported in vivo
Glucose Tolerance	Impaired	Improved	Not Reported in vivo
Liver Lipid Accumulation	High	Reduced	Not Reported in vivo

Data synthesized from Escande et al. (2013).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: In Vivo Study of Apigenin and Quercetin

- Animal Model: C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 4 weeks to induce obesity.[\[1\]](#)
- Dosing Regimen: Following the diet-induced obesity period, mice were treated daily for 5 weeks with intraperitoneal injections of either vehicle (control), apigenin (50 mg/kg), or quercetin (50 mg/kg).[\[1\]](#)
- Tissue Analysis: At the end of the treatment period, liver tissues were collected for the analysis of NAD+ levels and global protein acetylation.[\[1\]](#)
- Metabolic Assays: Glucose tolerance tests were performed to assess improvements in glucose homeostasis. Liver lipid accumulation was also evaluated.[\[1\]](#)

In Vivo Profile of the Thiazoloquin(az)olin(on)e CD38 Inhibitor: 78c

The compound 78c has emerged as a potent and specific small molecule inhibitor of CD38, with extensive in vivo characterization in models of aging and metabolic dysfunction.[\[4\]](#)[\[5\]](#)

In Vivo Pharmacodynamics and Efficacy of 78c in Aged Mice

Parameter	Young Mice (Control)	Old Mice (Control)	Old Mice (78c treated)
Tissue NAD+ Levels	High	Low	↑ (Restored to levels of young mice)
Glucose Tolerance	Normal	Impaired	Improved
Insulin Sensitivity (HOMA-IR)	Normal	Impaired	Improved (to levels of young mice)
Exercise Performance	High	Low	Improved
Median Lifespan	N/A	Baseline	↑ (10% increase)

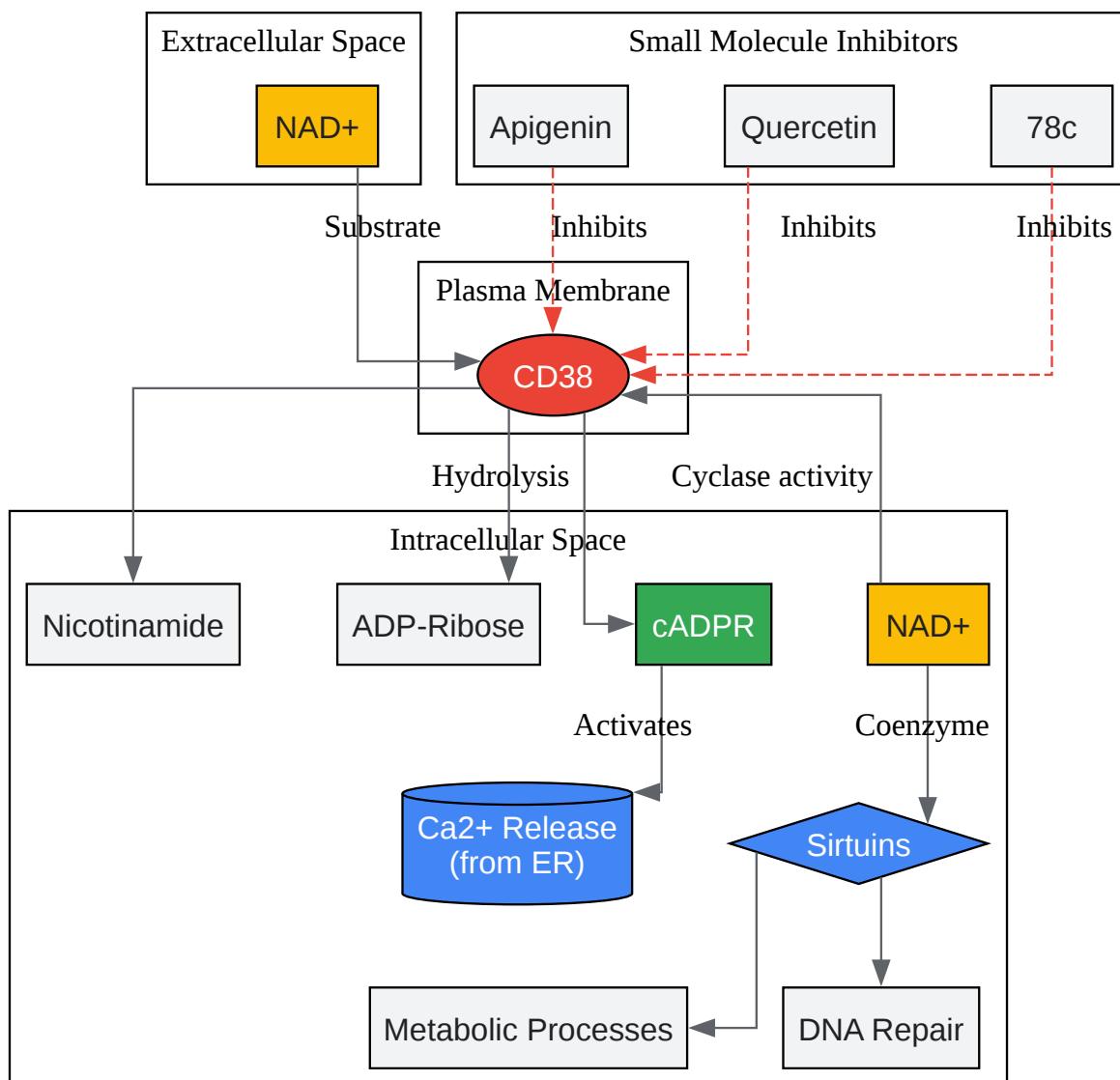
Data synthesized from Peclat et al. (2022) and Tarragó et al. (2018).

Experimental Protocol: In Vivo Longevity and Healthspan Study of 78c

- Animal Model: Naturally aged C57BL/6 male mice were used for the longevity and healthspan studies.[\[4\]](#)[\[5\]](#)
- Dosing Regimen: 78c was administered orally as part of the diet.[\[4\]](#)[\[5\]](#)
- Metabolic and Functional Assays: A range of tests were conducted, including glucose and insulin tolerance tests, exercise performance on a treadmill, and monitoring of lifespan.[\[4\]](#)[\[5\]](#)
- Tissue Analysis: NAD+ levels were measured in various tissues to confirm target engagement and pharmacodynamic effect.[\[4\]](#)

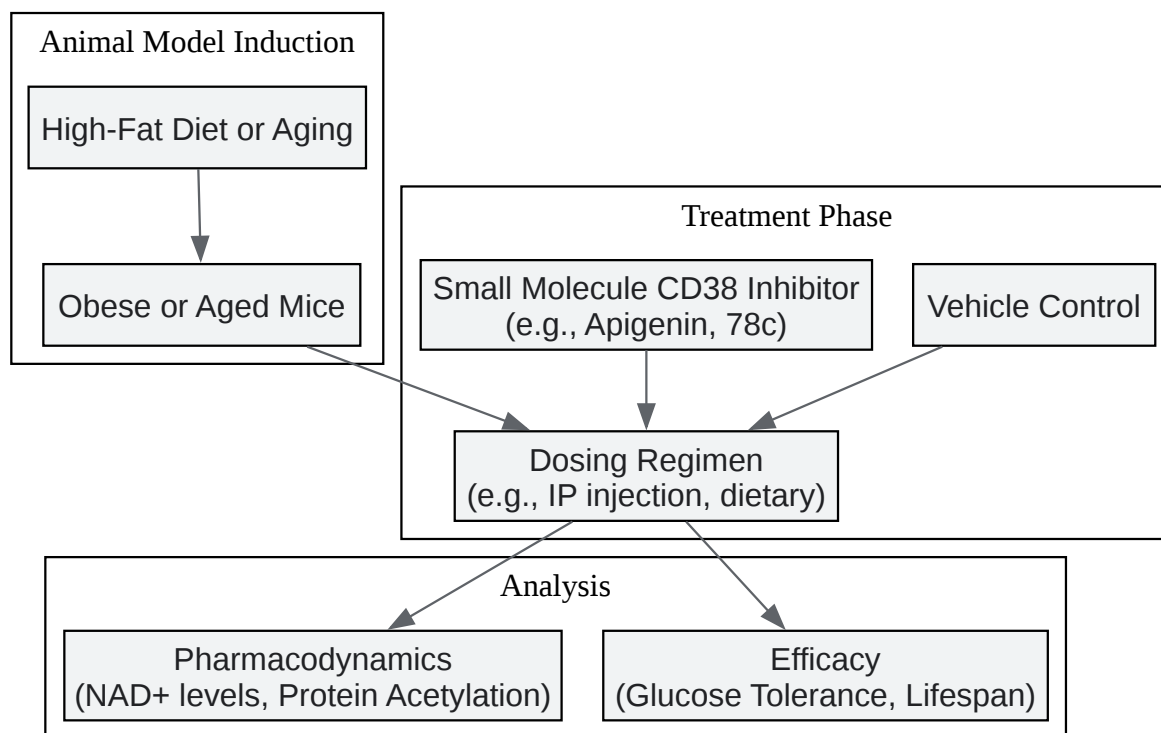
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental designs, the following diagrams are provided.



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CD38 signaling pathway and points of inhibition.



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Generalized experimental workflow for in vivo studies.

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References

- 1. Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]

- 4. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin--strong cytostatic and anti-angiogenic action in vitro contrasted by lack of efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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